molecular formula C15H21BN2O2 B2961973 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine CAS No. 1449599-69-2

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine

Cat. No.: B2961973
CAS No.: 1449599-69-2
M. Wt: 272.16
InChI Key: KBQYYDHZFPWMJO-UHFFFAOYSA-N
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Description

The compound “1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine” is a complex organic molecule. It likely contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted at the 1 and 3 positions with methyl groups and at the 7 position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Scientific Research Applications

Regioselectivity and Antimicrobial Activity

This molecule is part of a broader class of compounds involved in regioselectivity of 1,3-dipolar cycloadditions, demonstrating antimicrobial activities. The research delves into the synthesis of derivatives like isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, showcasing their biological activities. These compounds, including pyrazolo[1,5-a]pyrimidines, exhibit antimicrobial, anti-inflammatory, and analgesic properties, emphasizing the compound's role in synthesizing agents with potential therapeutic applications (Zaki et al., 2016).

Synthesis and Reactivity

Another study focuses on the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, utilizing ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material. This highlights the compound's utility in creating analogues of natural alkaloids, underscoring its significance in the field of synthetic organic chemistry and the development of bioactive molecules (Voievudskyi et al., 2016).

Molecular Solids and Supramolecular Structures

Research into tetrafluoroterephthalic acid's novel crystals with N-containing heterocycles, including pyrazines, explores strong hydrogen bonds and weak intermolecular interactions. This work sheds light on the role of such compounds in forming supramolecular structures, with implications for materials science and engineering (Wang et al., 2014).

Properties

IUPAC Name

1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-8-18-9-12(7-13(18)11(2)17-10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQYYDHZFPWMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C(C3=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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